N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide
Description
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(22-15-5-6-18-19(11-15)28-13-27-18)12-25-9-7-14(8-10-25)21-23-16-3-1-2-4-17(16)24-21/h1-6,11,14H,7-10,12-13H2,(H,22,26)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZQIAGKNSNOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide typically involves multiple steps, including the formation of the benzo[1,3]dioxole and benzoimidazole rings, followed by their coupling with the piperidine ring. One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of PdCl2 as a catalyst, xantphos as a ligand, and Cs2CO3 as a base in a solvent like 1,4-dioxane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis by modulating microtubule assembly and suppressing tubulin polymerization . This disruption of microtubule dynamics leads to mitotic blockade and cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Benzoimidazole Derivatives
Table 1: Key Benzoimidazole-Based Analogs
Key Findings :
- Compound 32 () shares the benzimidazole core but replaces the piperidine with a pyrazole, reducing steric bulk and altering polarity. Its higher melting point (198–200°C) suggests strong intermolecular forces due to chloro and methyl groups .
- The analog from lacks the benzimidazole-piperidine moiety, simplifying the structure.
- The compound in introduces a pyrrolidinone ring, enhancing conformational rigidity, which may influence pharmacokinetics .
Acetamide Linker Modifications
Table 2: Acetamide Variations in Analogs
Key Findings :
- The target compound’s dual heterocycles (benzimidazole + piperidine) may enhance binding to hydrophobic pockets in proteins, though this could increase metabolic instability.
Piperidine Substituent Comparisons
Table 3: Piperidine Modifications in Related Compounds
Key Findings :
- The GLP1-targeting compound () shares the benzo[1,3]dioxol-piperidine backbone but adds a chloro-fluorophenyl group, demonstrating how piperidine substituents dictate therapeutic targets .
- The quinoline derivative () uses a piperidin-4-ylidene group, which introduces sp² hybridization, possibly enhancing π-π stacking in DNA intercalation .
Biological Activity
N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological profiles based on diverse research findings.
Chemical Structure
The compound features a complex structure combining a benzo[d][1,3]dioxole moiety with a benzoimidazole and piperidine ring. Its molecular formula is , and it has a molecular weight of approximately 358.41 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds structurally similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Drug 1 | MCF | 25.72 ± 3.95 | |
| Drug 2 | U87 | 45.2 ± 13.0 | |
| Compound 6 | PC-3 | 12.19 ± 0.25 | |
| Compound 11 | hCNT2 | 0.062 |
These findings indicate that the compound can induce apoptosis in cancer cells and suppress tumor growth in vivo.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been evaluated, particularly against Mycobacterium tuberculosis:
| Compound | MIC (µM) | Target Organism | Reference |
|---|---|---|---|
| 4PP-43 | 5.9 | Mycobacterium tuberculosis | |
| 4PP-44 | 5.2 | Mycobacterium tuberculosis |
These results suggest that modifications in the piperidine ring can enhance the antimicrobial efficacy of benzoimidazole derivatives.
Other Pharmacological Activities
Additional studies have explored the anti-inflammatory and analgesic properties of compounds related to N-Benzo[1,3]dioxol-5-yl series:
| Activity | Compound | Effectiveness |
|---|---|---|
| Anti-inflammatory | DJ-53 | Effective |
| Analgesic | DJ-53 | Significant relief |
This highlights the versatility of the compound's derivatives in targeting multiple biological pathways.
Case Studies
In one notable study, researchers synthesized several derivatives of N-Benzo[1,3]dioxol compounds and assessed their biological activities:
- Study on Anti-Cancer Activity : A series of benzoimidazole derivatives were tested against various cancer cell lines, revealing significant cytotoxicity and apoptosis induction.
- Antimicrobial Efficacy : Compounds were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, with some showing promising MIC values.
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify bond connectivity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC : Assesses purity (>98% for pharmacological studies) .
Cross-referencing data with computational predictions (e.g., PubChem entries) ensures accuracy .
How can discrepancies in biological activity data across different studies be systematically addressed?
Advanced Data Contradiction Analysis
Discrepancies may arise from:
- Purity variations : Impurities >2% can skew assay results; re-purify and re-test using standardized protocols .
- Assay conditions : Differences in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration) require normalization .
- Structural analogs : Confirm the identity of the tested compound via NMR/MS to rule out isomerization or degradation .
Systematic validation using orthogonal assays (e.g., enzyme inhibition and cell viability) resolves conflicting data .
What strategies are recommended for designing derivatives to enhance target selectivity?
Q. Advanced Structure-Activity Relationship (SAR) Design
- Functional group substitution : Replace the piperidine ring with morpholine or introduce electron-withdrawing groups (e.g., -Cl, -F) to modulate receptor binding .
- Scaffold hopping : Integrate isoxazole or pyrimidine rings (as seen in analogs) to explore new interaction sites .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) predict binding modes and guide rational design .
Validate derivatives via in vitro assays (e.g., IC₅₀ determination) and ADMET profiling .
What are the potential mechanisms of action underlying the biological activity of this compound?
Basic Mechanistic Inquiry
Proposed mechanisms include:
- Enzyme inhibition : Benzimidazole interacts with ATP-binding pockets of kinases (e.g., EGFR), as shown in fluorescence quenching assays .
- Receptor modulation : Piperidine and benzimidazole moieties act as ligands for G-protein-coupled receptors (GPCRs), validated via cAMP accumulation assays .
- DNA intercalation : Planar benzimidazole structures may intercalate with DNA, inducing apoptosis in cancer cells (supported by comet assay data) .
How can researchers validate the stability of this compound under various storage and experimental conditions?
Q. Advanced Stability Study Design
- Accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks .
- Analytical monitoring : Track degradation via HPLC and LC-MS to identify breakdown products .
- Storage optimization : Store in airtight containers at -20°C under inert gas (N₂) to prevent hydrolysis/oxidation .
Stability data inform suitable buffers (e.g., pH 6.5 ammonium acetate) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
